Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride
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Overview
Description
Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride is a chemical compound with the molecular formula C8H8F3N·HCl. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride typically involves the reaction of 2,3,4-trifluorobenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4,5-trifluorophenyl)acetate
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
Uniqueness
Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C8H9ClF3N |
---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
N-methyl-1-(2,3,4-trifluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-3-6(9)8(11)7(5)10;/h2-3,12H,4H2,1H3;1H |
InChI Key |
USIMBLRSIJRGIM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)F)F)F.Cl |
Origin of Product |
United States |
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